molecular formula C25H19NO9 B2606516 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate CAS No. 892625-87-5

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Cat. No.: B2606516
CAS No.: 892625-87-5
M. Wt: 477.425
InChI Key: PGFFRAFPVAEHMN-UKWGHVSLSA-N
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Description

This compound is a benzofuran derivative featuring a 3,4,5-trimethoxybenzylidene substituent at the C2 position and a 3-nitrobenzoate ester at C4. Its synthesis typically involves condensation and esterification steps, with structural confirmation via NMR, mass spectrometry (MS), and X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO9/c1-31-21-10-14(11-22(32-2)24(21)33-3)9-20-23(27)18-8-7-17(13-19(18)35-20)34-25(28)15-5-4-6-16(12-15)26(29)30/h4-13H,1-3H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFFRAFPVAEHMN-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzofuran core, a trimethoxybenzylidene moiety, and a nitrobenzoate group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C22H22N2O7C_{22}H_{22}N_{2}O_{7} with a molecular weight of 414.42 g/mol. The presence of functional groups such as the ketone and nitro moieties is expected to influence its biological activity significantly.

The biological activity of this compound may involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Binding : It could potentially bind to specific receptors in the body, modulating their activity and affecting physiological responses.
  • Antioxidant Activity : The structural components may confer antioxidant properties, which can protect cells from oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, research on related benzofuran derivatives has shown promising results against various human cancer cell lines. The cytotoxic effects are hypothesized to stem from the disruption of cellular processes through enzyme inhibition or receptor modulation .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may also exhibit antibacterial and antifungal activities. These effects could be attributed to the interference with microbial cell wall synthesis or metabolic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Benzofuran Derivative AAntitumorHuman breast cancer cells
Benzofuran Derivative BAntimicrobialStaphylococcus aureus
Benzofuran Derivative CAntioxidantHuman fibroblasts

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of a structurally similar compound on human lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Screening : Another investigation examined the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations (MIC values ranging from 5 to 15 µg/mL), indicating strong potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s key structural differentiators are the 3,4,5-trimethoxybenzylidene group and 3-nitrobenzoate ester. Below is a comparison with analogues:

Compound Name / ID Benzylidene Substituent Ester Group Key Features
Target Compound 3,4,5-Trimethoxy 3-Nitrobenzoate Nitro group enhances electron-withdrawing effects; high stereoselectivity.
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 3,4,5-Trimethoxy 2,6-Dimethoxybenzoate Methoxy groups improve solubility; lower reactivity than nitro derivatives.
(Z)-methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2,4,5-Trimethoxy Methyl propanoate Altered methoxy positioning may affect binding affinity.
B1: Quinolin-2-ylmethylene derivative Quinolin-2-yl Acetoxymethyl-pyran triacetate Heteroaromatic substituent introduces π-stacking potential.
Compound 27 () 5-Chloro-2-hydroxybenzylidene Acetamide-thiazolidinone Thiazolidinone core with halogen substituents; distinct bioactivity.
Substituent Impact:
  • 3-Nitrobenzoate vs.
  • Benzylidene Variations : 3,4,5-Trimethoxy substitution is common in bioactive molecules due to its balanced electronic and steric effects . Derivatives with 2,4,5-trimethoxy () or halogenated benzylidenes () exhibit varied reactivity and binding modes.
Notes:
  • However, analogues like B1 and compounds in were synthesized in 62–89% yields, suggesting feasible routes for the target .
  • Higher melting points (e.g., 211.1–211.5°C for B2 ) correlate with crystalline stability, influenced by substituent polarity and packing efficiency.

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